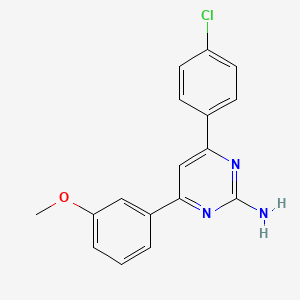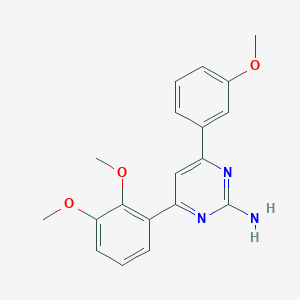
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MPTMP, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. It has also been used in the study of the effects of various drugs on the body, as well as in the study of the effects of different environmental factors on the body.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, leading to a variety of biochemical and physiological effects. It is also believed to interact with certain receptors in the body, leading to the activation of certain pathways.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have effects on the cardiovascular system, as well as on the nervous system. Additionally, it has been shown to have effects on the immune system, as well as on the endocrine system.
Advantages and Limitations for Laboratory Experiments
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a low toxicity profile. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has limited solubility in organic solvents, making it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential future direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, as well as its potential applications in the study of drug metabolism and toxicology. Additionally, further research could be done to explore its potential applications in the study of environmental factors and their effects on the body. Finally, further research could be done to explore its potential applications in the study of the effects of various drugs on the body.
Métodos De Síntesis
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is most commonly synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenyl isocyanide with 3,4,5-trimethoxyphenyl isocyanide to form a urea intermediate. This intermediate is then reacted with 2-chloro-4-methylpyrimidine to produce 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This synthesis method is relatively simple and has been used to synthesize a variety of compounds.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-14-7-5-6-12(8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQBCNGGEBUCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














